N75Pjy2kmd

Description

N75Pjy2kmd (assumed to correspond to CAS 7254-19-5, 6-bromo-1H-indole-2-carboxylic acid, based on ) is a brominated indole derivative with molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g/mol. It is characterized by a planar indole core substituted with a carboxylic acid group at position 2 and a bromine atom at position 4. This compound exhibits moderate solubility in water (0.052 mg/mL) and high polarity due to its carboxylic acid functionality .

Key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 240.05 g/mol |

| LogP (iLOGP) | 2.41 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (TPSA) | 63.3 Ų |

| Bioavailability Score | 0.56 |

Synthesis involves coupling reactions using HATU and N-ethyldiisopropylamine in 1-methylpyrrolidin-2-one, followed by purification via silica column chromatography .

Properties

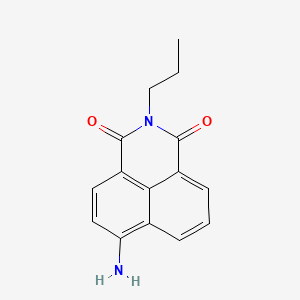

CAS No. |

94860-68-1 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

6-amino-2-propylbenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H14N2O2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h3-7H,2,8,16H2,1H3 |

InChI Key |

ADOSCGMLKMDHSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-propyl-1,8-naphthalimide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with propylamine under basic conditions. This reaction proceeds via an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired naphthalimide derivative .

Industrial Production Methods

Industrial production methods for 4-amino-N-propyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-propyl-1,8-naphthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalimide derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthalimide core.

Substitution: Aromatic nucleophilic substitution reactions are common, especially when introducing different substituents to the naphthalimide ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthalimide derivatives with different functional groups, while substitution reactions can introduce various substituents to the naphthalimide ring .

Scientific Research Applications

4-Amino-N-propyl-1,8-naphthalimide has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical reactions and studies.

Mechanism of Action

The mechanism of action of 4-amino-N-propyl-1,8-naphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, such as DNA or proteins, and emit fluorescence upon excitation. This property makes it useful as a molecular probe in various biological and chemical studies .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Bromine Position |

|---|---|---|---|

| This compound | C₉H₆BrNO₂ | 240.05 | 6 |

| 5-Bromo-3-methyl analog | C₁₀H₈BrNO₂ | 214.31 | 5 |

| 4-Bromo analog | C₉H₆BrNO₂ | 240.05 | 4 |

Biological Activity

N75Pjy2kmd is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Biological Activity Evaluation

To assess the biological activity of this compound, various methods can be employed. These include:

- Cell-Based Assays : These assays measure the compound's effects on cell viability, proliferation, and metabolic activity. Techniques such as colorimetric and fluorometric assays can quantify these effects.

- In Vivo Studies : Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of this compound. Such studies are crucial for understanding the compound's potential applications in clinical settings.

Table 1: Summary of Biological Activity Evaluation Methods

| Method Type | Description | Example Application |

|---|---|---|

| Cell-Based Assays | Measure cellular responses to compounds | Assessing cytotoxicity or proliferation |

| In Vivo Studies | Evaluate effects in living organisms | Testing hypolipidemic effects |

| Biochemical Assays | Analyze enzyme inhibition or modulation | Measuring antioxidant capacity |

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides valuable insights:

- Hypolipidemic Agents : Research on compounds similar to this compound indicates significant reductions in serum lipoprotein levels and improved lipid profiles in rodent models . This suggests that this compound may possess similar hypolipidemic properties.

- Antioxidant Properties : Studies evaluating natural compounds have shown that antioxidant activity can be measured using various biochemical assays. For example, the ability to inhibit reactive oxygen species (ROS) generation is a common endpoint . If this compound exhibits antioxidant properties, it could play a role in mitigating oxidative stress-related diseases.

- Enzyme Inhibition Studies : Compounds with structural similarities have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of tyrosine phosphatase 1B has been linked to antihyperglycemic effects . Future studies could explore whether this compound shares this mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.